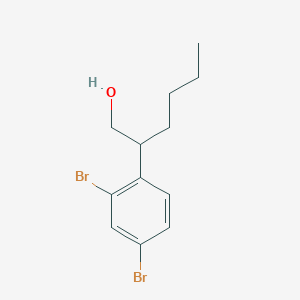

2,4-Dibromo-beta-butylbenzeneethanol

描述

2,4-Dibromo-beta-butylbenzeneethanol is a brominated aromatic alcohol characterized by a benzene ring substituted with two bromine atoms at the 2- and 4-positions and a beta-butyl chain attached to the ethanol moiety. This structural configuration confers unique physicochemical properties, including increased hydrophobicity and molecular bulk compared to non-brominated analogs like 2-phenylethanol . Potential applications may include use as an intermediate in pharmaceutical or agrochemical synthesis, where bromine atoms enhance bioactivity or stability.

属性

分子式 |

C12H16Br2O |

|---|---|

分子量 |

336.06 g/mol |

IUPAC 名称 |

2-(2,4-dibromophenyl)hexan-1-ol |

InChI |

InChI=1S/C12H16Br2O/c1-2-3-4-9(8-15)11-6-5-10(13)7-12(11)14/h5-7,9,15H,2-4,8H2,1H3 |

InChI 键 |

KECYNHJEJQMNNX-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(CO)C1=C(C=C(C=C1)Br)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

- 2-Phenylethanol (Benzeneethanol): The parent compound lacks bromine and the butyl group, resulting in lower molecular weight (122.17 g/mol vs. ~337.02 g/mol for the target compound) and higher water solubility. It is widely used in cosmetics and food industries due to its floral aroma . In contrast, the bromine and butyl substituents in 2,4-Dibromo-beta-butylbenzeneethanol likely reduce volatility and increase lipophilicity (LogP ~4.2 estimated), making it more suited for non-polar industrial applications.

- (4-Amino-3,5-dibromophenyl)methanol: This compound features bromine at the 3- and 5-positions and an amino group at the 4-position, with a methanol group instead of ethanol. Its molecular weight (280.94 g/mol) is lower than the target compound, and its LogP (2.87) reflects reduced hydrophobicity compared to the butyl-containing analog. The amino group enhances reactivity, enabling use in pharmaceutical synthesis, whereas the target compound’s butyl chain may improve membrane permeability .

- 4-Bromo-2-phenylethanol: A mono-brominated derivative with bromine at the 4-position. Its simpler structure results in lower thermal stability and molecular weight (215.07 g/mol) compared to the di-brominated target compound.

Comparative Data Table

常见问题

Basic: What synthetic methodologies are recommended for preparing 2,4-Dibromo-beta-butylbenzeneethanol with high purity?

Answer:

The synthesis of brominated aromatic alcohols like 2,4-Dibromo-beta-butylbenzeneethanol typically involves regioselective bromination and alcohol functionalization. A validated approach includes:

- Step 1 : Bromination of the aromatic ring using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis) to ensure 2,4-dibromo substitution .

- Step 2 : Introduction of the β-butyl chain via alkylation or Grignard reactions, followed by oxidation/reduction to install the ethanol moiety.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from diastereomers or bromination by-products .

- Yield Optimization : Reaction temperature (e.g., reflux in THF) and stoichiometric ratios of brominating agents must be rigorously controlled to minimize side reactions .

Basic: Which analytical techniques are essential for structural confirmation of 2,4-Dibromo-beta-butylbenzeneethanol?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify bromine substitution patterns (e.g., coupling constants for aromatic protons) and β-butyl chain integration. For example, splitting patterns in ¹H NMR distinguish between 2,4-dibromo and other isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₂Br₂O: ~307.93 g/mol) and isotopic patterns characteristic of bromine .

- IR Spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) validate functional groups .

Advanced: How can researchers address contradictory spectroscopic data during characterization?

Answer:

Discrepancies in NMR or MS data often arise from impurities, isotopic interference, or incorrect assignment of peaks. Strategies include:

- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to resolve overlapping signals .

- Isotopic Pattern Analysis : Bromine’s natural isotopic abundance (¹⁹Br: 50.69%, ⁸¹Br: 49.31%) can complicate MS interpretation; isotopic simulations (e.g., using Bruker Daltonics tools) clarify molecular ion clusters .

- Empirical Falsification : Apply statistical reliability checks (e.g., bootstrapping) to identify outliers or instrumental errors .

Advanced: What strategies improve thermal stability during the synthesis of brominated benzeneethanol derivatives?

Answer:

- Temperature Control : Avoid prolonged heating above 80°C to prevent debromination or ethanol dehydration. Use inert atmospheres (N₂/Ar) to suppress oxidative degradation .

- Stabilizing Agents : Additives like BHT (butylated hydroxytoluene) can inhibit radical-mediated decomposition during bromination .

- Thermogravimetric Analysis (TGA) : Pre-screen thermal degradation profiles to identify safe processing windows .

Advanced: How can researchers design bioactive derivatives of 2,4-Dibromo-beta-butylbenzeneethanol?

Answer:

- Derivatization : Modify the ethanol moiety via esterification or etherification to enhance bioavailability. For example, coupling with pyrrolidine or fluorophenyl groups improves membrane permeability .

- Structure-Activity Relationship (SAR) : Test derivatives against target enzymes (e.g., cytochrome P450) using in vitro assays. Prioritize substituents that balance lipophilicity (logP) and hydrogen-bonding capacity .

- Computational Modeling : DFT calculations predict electronic effects of bromine on aromatic ring reactivity, guiding rational design .

Methodological: What protocols mitigate halogen exchange during bromination?

Answer:

- Regioselective Catalysts : Use Lewis acids (e.g., FeBr₃) to direct bromine to para/meta positions, reducing ortho by-products .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) minimize ionic side reactions. Avoid protic solvents that promote Br⁻ displacement .

- Post-Reaction Quenching : Rapid cooling and neutralization (e.g., NaHCO₃ wash) halt halogen exchange .

Methodological: How should researchers validate the purity of 2,4-Dibromo-beta-butylbenzeneethanol for pharmacological studies?

Answer:

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) quantifies impurities (<0.5% area). Use C18 columns and acetonitrile/water mobile phases .

- Elemental Analysis : Confirm Br content (theoretical: ~51.8%) via combustion analysis .

- Melting Point Consistency : Compare observed mp with literature values (±2°C tolerance) .

Advanced: What computational tools predict the environmental persistence of brominated aromatic alcohols?

Answer:

- QSPR Models : Quantitative Structure-Property Relationship (QSPR) models estimate biodegradation rates using descriptors like molar refractivity and topological surface area .

- EPI Suite : EPA’s Estimation Program Interface simulates hydrolysis half-lives and bioaccumulation potential .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess adsorption behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。